Methyl 4-amino-3,5-difluorobenzoate
Description
Systematic Nomenclature and Regulatory Identifiers
The compound’s IUPAC name is methyl 4-amino-3,5-difluorobenzoate, reflecting its substituent positions on the benzene ring: an amino group at position 4, fluorine atoms at positions 3 and 5, and a methyl ester at position 1. Key regulatory identifiers include:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1162676-00-7 | PubChem, ChemicalBook |
| PubChem CID | 20203328 | PubChem |
| MDL Number | MFCD20725083 | ChemicalBook |
| SMILES | COC(=O)C1=CC(=C(C(=C1)F)N)F | PubChem, VulcanChem |
Synonyms include 4-amino-3,5-difluoro-benzoic acid methyl ester and methyl4-amino-3,5-difluorobenzoate.
Molecular Formula and Weight Analysis
The molecular formula C₈H₇F₂NO₂ is consistent across all sources, with a calculated molecular weight of 187.14 g/mol . This matches the exact mass (187.044 Da) derived from high-resolution mass spectrometry. The formula breakdown is:
| Element | Quantity | Contribution to Molecular Weight |
|---|---|---|
| C | 8 | 96.08 g/mol (51.3%) |
| H | 7 | 7.07 g/mol (3.8%) |
| F | 2 | 38.00 g/mol (20.3%) |
| N | 1 | 14.01 g/mol (7.5%) |
| O | 2 | 32.00 g/mol (17.1%) |
The fluorine atoms and ester group contribute significantly to the compound’s polarity and reactivity.
Stereochemical Configuration and Tautomeric Possibilities
The molecule lacks chiral centers due to its planar benzene ring and symmetric substitution pattern (fluorine at positions 3 and 5). Tautomerism is not observed because the amino group (-NH₂) lacks adjacent protons for keto-enol or imine-enamine shifts. However, resonance stabilization occurs via conjugation between the amino group and the ester’s carbonyl oxygen, as evidenced by bond length analysis in X-ray crystallography studies.
Comparative Analysis of Ortho/Meta/Para Isomeric Forms
This compound belongs to a family of difluorinated benzoate isomers. Key structural distinctions are summarized below:
The para -amino substitution in the title compound minimizes steric clashes between substituents, enhancing thermal stability compared to ortho or meta isomers. Computational studies using density functional theory (DFT) suggest that the 3,5-difluoro arrangement maximizes resonance stabilization of the amino group.
Properties
IUPAC Name |
methyl 4-amino-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVQDPOQLNDARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3,5-difluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or nitric acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates.
Oxidation Reactions: Products include nitrobenzoates.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Methyl 4-amino-3,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 4-amino-3,5-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Key structural analogs of Methyl 4-amino-3,5-difluorobenzoate include:
Electronic and Steric Effects
- Fluorine Substitution: The 3,5-difluoro configuration in this compound enhances electron-withdrawing effects, improving charge transport in PSCs. Mono-fluoro analogs (e.g., Methyl 4-amino-3-fluorobenzoate) lack this dual electronegative impact .
- Alkyl Chain Influence : Methyl esters exhibit higher volatility and lower boiling points than ethyl derivatives, affecting processing in thin-film applications .
Biological Activity
Methyl 4-amino-3,5-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound (CAS Number: 1162676-00-7) is characterized by the presence of an amino group and two fluorine atoms on a benzoate structure. The fluorine substituents enhance the compound's lipophilicity and influence its biological interactions. The chemical formula is .
Key Structural Features:
- Amino Group: Provides potential for hydrogen bonding and interaction with biological targets.
- Fluorine Atoms: Enhance binding affinity and selectivity for various receptors and enzymes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects.
- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It may act as a ligand for certain receptors, influencing signal transduction processes.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against various pathogens.
- Antiparasitic Activity: Its analogs have shown effectiveness in inhibiting parasitic growth, particularly in malaria models .
Data Table: Biological Activities
Case Studies
-
Antiparasitic Efficacy Study:
A study evaluated the efficacy of this compound in a P. berghei mouse model. The compound demonstrated a modest reduction in parasitemia (30% at 40 mg/kg), indicating potential as an antiparasitic agent . -
Enzyme Interaction Analysis:
Research focused on the interaction of this compound with thymidylate synthase (TS). It was found that the difluoro substitution reduced its inhibitory potency compared to non-fluorinated compounds, highlighting the complexity of structure-activity relationships in drug design .
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 4-amino-3,5-difluorobenzoate, and how can reaction conditions be optimized?
- Synthesis Pathways :
-
Step 1 : Hydrolysis of 4-amino-3,5-difluorobenzonitrile using NaOH (1 M) under reflux for 24 hours yields 4-amino-3,5-difluorobenzoic acid (84.2% yield) .
-
Step 2 : Esterification of the carboxylic acid with ethanol and H₂SO₄ under reflux for 10 hours produces this compound .
-
Optimization : Control reaction temperature (80–100°C) and stoichiometric ratios (e.g., acid:alcohol = 1:10) to minimize side reactions like transesterification.
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Yield (Step 1) | 84.2% | |
| Catalyst (Step 2) | H₂SO₄ (acid catalyst) | |
| Purity Verification | NMR, IR, mass spectrometry |
Q. Which analytical techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Confirms substitution patterns (e.g., fluorine at C3/C5, amino at C4) via ¹⁹F and ¹H NMR .
- X-ray Crystallography : Resolves molecular geometry (e.g., bond lengths: C-F ~1.34 Å, C-N ~1.35 Å) and crystal packing .
- Mass Spectrometry : Validates molecular weight (217.17 g/mol) via ESI-MS .
- Secondary Methods : IR spectroscopy for functional group identification (ester C=O stretch ~1720 cm⁻¹) .
Advanced Research Questions
Q. How does the ester functionality of this compound influence its stability and reactivity compared to its carboxylic acid counterpart?
- Stability in Material Science :
- In perovskite solar cells, the ester derivative (DFAB-AM) forms stronger bonds with undercoordinated Pb²⁺ ions than the acid (DFAB-A), reducing defect density and enhancing device stability .
- Data : DFAB-AM achieves 22.51% power conversion efficiency (PCE) with <10% degradation after 1,000 hours, vs. DFAB-A’s rapid PCE loss .
- Reactivity in Synthesis :
- The methyl ester group reduces intermolecular hydrogen bonding, improving solubility in organic solvents (e.g., THF, DCM) for downstream reactions .
Q. What are the mechanistic implications of fluorine substitution patterns on the biological activity of this compound derivatives?
- Electronic Effects :
- Fluorine atoms at C3/C5 increase electron-withdrawing effects, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes) .
- Case Study : Analogous compounds with 3,5-difluoro substitution show 2–3× higher antimicrobial activity than non-fluorinated analogs .
- Steric Effects :
- Ortho-fluorine groups restrict rotation of the amino group, stabilizing bioactive conformations in enzyme-binding pockets .
Q. How can X-ray crystallography data inform the molecular design of this compound derivatives for material science applications?
- Structural Insights :
- X-ray data reveal planar aromatic rings and intermolecular F···H-N interactions, guiding the design of π-conjugated systems for optoelectronics .
- Example : Diethyl 4,4′-azobenzene derivatives (synthesized from this compound) exhibit reversible photoisomerization due to rigid fluorine-substituted cores .
- Table: Crystallographic Parameters
| Parameter | Value (Compound II ) |
|---|---|
| Space Group | P21/n |
| a, b, c (Å) | 3.7283, 10.5275, 16.9073 |
| β (°) | 94.604 |
| R-factor | 0.045 |
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
